molecular formula C16H11Cl2FN2O3S2 B2919561 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide CAS No. 895452-64-9

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

Cat. No. B2919561
CAS RN: 895452-64-9
M. Wt: 433.29
InChI Key: VXZRJJILCVCRSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core benzo[d]thiazol-2-yl structure, followed by various substitution reactions to introduce the dichloro, fluorophenyl sulfonyl, and propanamide groups. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazol-2-yl ring, the fluorophenyl sulfonyl group, and the propanamide group. The presence of these groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis in the presence of an acid or base to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. For example, the presence of the aromatic rings and the amide group could potentially make the compound relatively stable and resistant to degradation .

Scientific Research Applications

Synthesis and Characterization

N-(4,5-Dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide and its derivatives exhibit significant potential in various scientific research areas. This compound, due to its complex molecular structure, is a subject of interest in the synthesis and characterization of novel chemical entities. For instance, the synthesis of related compounds has been explored, yielding substances with potential bioactive properties through various chemical reactions. These processes involve the preparation of derivatives by reacting benzo[d]thiazol-2-amine with flurbiprofen, leading to compounds fully analyzed and characterized via spectroscopic methods such as 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021).

Antiviral and Antimicrobial Applications

The exploration of N-(4,5-Dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide derivatives extends to antiviral and antimicrobial applications. Specifically, derivatives have shown to possess certain antiviral activities, such as against the tobacco mosaic virus. This highlights their potential utility in developing antiviral agents (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010). Furthermore, antimicrobial properties against pathogens like rice bacterial leaf blight have been identified, suggesting these compounds could serve as a basis for creating antibacterial agents that enhance plant resistance against bacterial diseases (Shi, Li, Wang, Gao, Wu, Song, & Hu, 2015).

Anticancer Research

N-(4,5-Dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide derivatives also find application in anticancer research. The modification of this compound has led to the development of inhibitors that show potent activity against tumor-associated enzymes, such as carbonic anhydrase IX. These inhibitors have been studied for their potential as antitumor agents, offering a new avenue for cancer therapy development (Ilies, Vullo, Pastorek, Scozzafava, Ilieș, Cǎproiu, Pastoreková, & Supuran, 2003).

Future Directions

Future research on this compound could involve further studies to elucidate its physical and chemical properties, potential biological activity, and possible applications. This could include computational studies, laboratory experiments, and potentially even preclinical or clinical trials if the compound shows promise as a therapeutic agent .

properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2FN2O3S2/c17-11-5-6-12-15(14(11)18)21-16(25-12)20-13(22)7-8-26(23,24)10-3-1-9(19)2-4-10/h1-6H,7-8H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZRJJILCVCRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide

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